2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-5-3-6(8-9)2-4-7/h3,5H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJSAASIIATSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221824-87-8 | |
| Record name | 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including signal transduction pathways and metabolic pathways.
Pharmacokinetics
The compound’s solubility and lipophilicity, as well as its molecular size and shape, are likely to influence its bioavailability.
Biological Activity
2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound this compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ethylamine side chain. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions to yield the target compound.
General Synthesis Steps:
- Starting Materials : 1-methyl-1H-pyrazole, alkylating agent (e.g., ethyl halide).
- Reagents : Base (e.g., potassium carbonate) to facilitate the reaction.
- Conditions : Solvent (e.g., ethanol), temperature control.
- Purification : Crystallization or chromatography techniques.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have shown that compounds related to this structure possess significant antibacterial and antifungal activities. For instance, derivatives of pyrazole have been tested against various strains of bacteria and fungi, demonstrating Minimum Inhibitory Concentration (MIC) values that suggest potent antimicrobial effects.
| Compound | Target Organisms | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.0039 |
| This compound | S. aureus | 0.025 |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, modulating their activity and influencing various biological pathways. For example, studies have shown that it can inhibit pancreatic α-amylase, which is relevant for diabetes management.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anti-HIV Activity : Research has indicated that pyrazole derivatives exhibit anti-HIV activity with EC50 values in the low micromolar range, suggesting potential for therapeutic applications against viral infections.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, exhibit significant anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrazole derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS) production .
Synthesis of Functional Materials
The compound has been utilized in the synthesis of novel functional materials, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices that enhance charge transport and light emission efficiency .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand in the formation of metal complexes. These complexes exhibit interesting catalytic properties and are being explored for applications in catalysis and material synthesis . The ability to form stable complexes with transition metals allows for the development of catalysts that can facilitate various organic transformations.
Pesticide Development
The pyrazole moiety is also significant in agricultural chemistry, particularly in the development of pesticides and herbicides. Compounds containing the pyrazole structure have been shown to possess herbicidal activity against a range of weeds, making them valuable in crop protection strategies . Research into structure-activity relationships (SAR) has revealed that modifications to the pyrazole ring can enhance herbicidal efficacy while minimizing toxicity to non-target species.
Case Studies
Comparison with Similar Compounds
2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine
- Molecular formula : C₈H₁₅N₃
- Molecular weight : 209.67 g/mol
- This structural modification may enhance metabolic stability in drug design .
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine
- Molecular formula : C₁₁H₁₃N₃
- Molecular weight : 187.25 g/mol
Physicochemical Properties
Key observations :
- The unbranched ethylamine chain in the target compound likely confers better aqueous solubility than bulkier analogues (e.g., 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine).
- Pyrazole derivatives with aromatic substituents (e.g., benzonitrile, phenyl) exhibit higher LogP values, suggesting enhanced blood-brain barrier penetration .
Preparation Methods
Detailed Synthetic Route from Pyrazole Precursors
A representative and well-documented synthetic approach involves the following steps, adapted and interpreted from a patent describing related pyrazol-3-amine derivatives synthesis:
| Step | Reaction Description | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Condensation reaction to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate + 40% methylhydrazine aqueous solution, in diethyl ether, cooled to -10 to 0 °C, then heated to 100 °C | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination of pyrazole ester | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus in acetonitrile, reflux | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis of ester to acid | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate + 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Substitution to carbamate intermediate | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid + tert-butyl alcohol + azido dimethyl phosphate in DMF, heated to 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection to amine | tert-butyl carbamate + 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |
This sequence yields a bromo-substituted pyrazol-3-amine intermediate, which can be further converted to the ethanamine derivative by appropriate side-chain introduction (e.g., via nucleophilic substitution or reductive amination).
Alternative Synthetic Approaches
Other methods reported in the literature for related pyrazolyl amines include:
Heterocyclic acetonitrile intermediates: A two-step approach starting from heterocyclic acetonitriles to amino-pyrazoles via nucleophilic substitution and ring closure has been reported. This method offers efficient access to fully substituted amino-pyrazoles.
Cyclization reactions involving hydrazines and β-ketonitriles: Pyrazolyl derivatives can be synthesized by cyclization of methylhydrazine with suitable β-ketonitriles or related compounds, which can then be functionalized to introduce ethanamine side chains.
Research Findings and Process Advantages
The patent method provides several advantages:
- Uses relatively simple and inexpensive raw materials (e.g., diethyl butynedioate, methylhydrazine).
- Avoids highly toxic reagents, making the process safer and more scalable.
- Employs straightforward reaction conditions (e.g., reflux in common solvents, room temperature steps).
- Provides good yields of intermediates with relatively simple purification (filtration, extraction, drying).
- The stepwise approach allows for structural modifications at various stages.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | Diethyl butynedioate + methylhydrazine | Diethyl ether, -10 to 100 °C | Pyrazole carboxylic acid ester | Formation of pyrazole ring |
| 2 | Bromination | Pyrazole ester | Tribromooxyphosphorus, reflux in acetonitrile | Bromopyrazole ester | Halogenation for further substitution |
| 3 | Hydrolysis | Bromopyrazole ester | NaOH in ethanol, room temp | Bromopyrazole acid | Conversion to acid for carbamate formation |
| 4 | Carbamate formation | Bromopyrazole acid | tert-Butyl alcohol + azido dimethyl phosphate, 100 °C in DMF | Carbamate intermediate | Protecting group introduction |
| 5 | Deprotection | Carbamate | 50% trifluoroacetic acid in DCM, room temp | Bromopyrazole amine | Free amine formation |
Q & A
Q. What are the standard synthetic routes for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine?
Methodological Answer: The compound is typically synthesized via condensation reactions involving pyrazole derivatives and ethylenediamine precursors. A common approach includes:
- Step 1 : Synthesis of 1-methyl-3-substituted pyrazole intermediates using hydrazine and β-ketoesters or β-diketones under reflux conditions .
- Step 2 : Functionalization of the pyrazole core with an ethanamine side chain via nucleophilic substitution or reductive amination. For example, coupling 1-methylpyrazole-3-carbaldehyde with nitroethane followed by catalytic hydrogenation yields the target amine .
Q. Key Characterization Techniques :
- 1H-NMR : Peaks at δ 2.8–3.2 ppm (CH2NH2) and δ 6.5–7.2 ppm (pyrazole protons) confirm the structure .
- LC-MS : Molecular ion peak at m/z 151.2 (calculated for C7H13N3) .
Q. How can researchers validate the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Retention time ~8.2 min indicates >95% purity .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (C: 55.6%, H: 8.6%, N: 27.8%) .
- Melting Point : Compare observed values (e.g., 112–114°C) with literature data to detect impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the pyrazole ring influence the reactivity of this compound in coordination chemistry?
Methodological Answer:
- Steric Effects : The 1-methyl group creates steric hindrance, limiting axial coordination in metal complexes. Use X-ray crystallography (e.g., SHELX software ) to analyze bond angles and ligand geometry.
- Electronic Effects : The pyrazole’s electron-withdrawing nature stabilizes low-spin Fe(II) or Cu(I) complexes. UV-Vis spectroscopy (λmax ~450 nm for d-d transitions) and cyclic voltammetry (redox potentials) quantify electronic contributions .
Q. Example Data :
| Metal Complex | Observed λmax (nm) | Redox Potential (mV) |
|---|---|---|
| Fe(II) | 455 | -220 |
| Cu(I) | 462 | -180 |
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-ethylamine derivatives?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC assays) .
- Structural Confirmation : Ensure compound identity via single-crystal XRD (e.g., SHELXL refinement ) to rule out isomer interference.
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Case Study :
Conflicting IC50 values for antifungal activity (5 µM vs. 22 µM) were resolved by identifying differences in solvent systems (DMSO vs. ethanol), which affect compound solubility and bioavailability .
Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors). Focus on hydrogen bonds between the amine group and Asp155 residue .
- QSAR Models : Derive predictive equations linking substituent electronegativity (Hammett σ constants) to bioactivity. For example:
(R² = 0.92) .
Optimization Example :
Introducing a 4-fluoro substituent on the pyrazole ring increases σ from 0.06 to 0.34, improving predicted IC50 by 40% .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
Q. Table 1: Synthetic Yields Under Varied Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80 | 68 |
| PCl5 | THF | 0 | 42 |
| NaBH4 | MeOH | 25 | 85 |
Q. Table 2: Comparative Bioactivity of Pyrazole Derivatives
| Compound | Antimicrobial IC50 (µM) | Anticancer IC50 (µM) |
|---|---|---|
| Target compound | 12.3 ± 1.2 | 8.7 ± 0.9 |
| 1-Phenyl analog | 28.5 ± 3.1 | 22.4 ± 2.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
